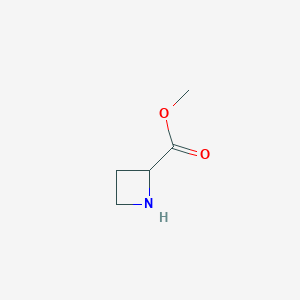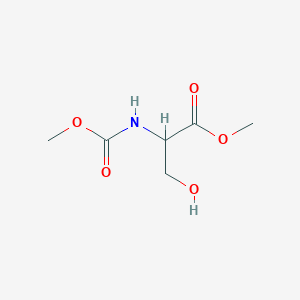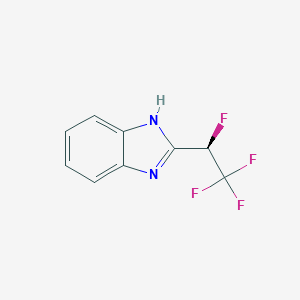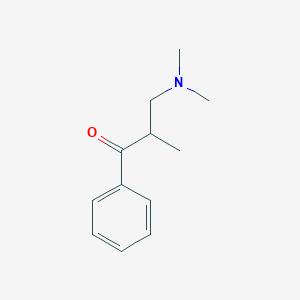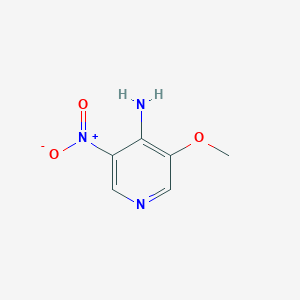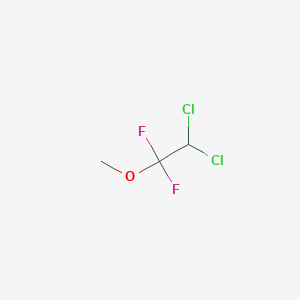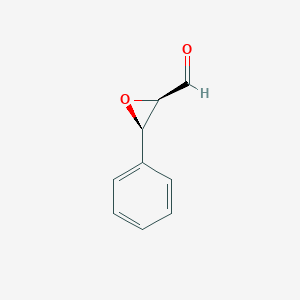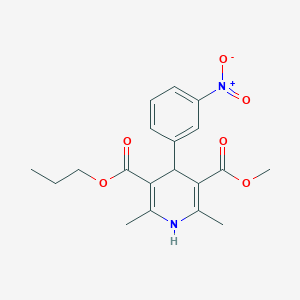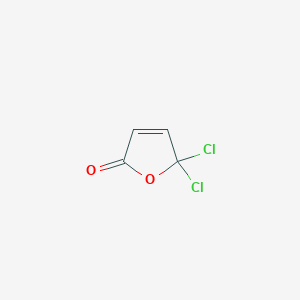
5,5-Dichlorofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dichlorofuran-2-one, also known as DCFO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This heterocyclic compound is composed of a five-membered ring containing two chlorine atoms and an oxygen atom.
Scientific Research Applications
5,5-Dichlorofuran-2-one has been studied extensively due to its potential applications in a variety of scientific fields. One of the most promising applications of this compound is in the field of organic synthesis. This compound can be used as a building block for the synthesis of a variety of other compounds, including heterocyclic compounds and biologically active molecules.
In addition to its applications in organic synthesis, this compound has also been studied for its potential as a pharmaceutical agent. This compound has been shown to have antitumor activity against a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies.
Mechanism of Action
The mechanism of action of 5,5-Dichlorofuran-2-one is not yet fully understood. However, studies have shown that this compound may exert its antitumor activity through the induction of apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to have antifungal and antibacterial activity. This compound has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5,5-Dichlorofuran-2-one in lab experiments is its relatively low cost and easy synthesis. However, this compound is also highly reactive and can be difficult to handle, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research related to 5,5-Dichlorofuran-2-one. One area of interest is the development of new cancer therapies based on this compound. Researchers are also interested in exploring the potential applications of this compound in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
5,5-Dichlorofuran-2-one can be synthesized through a variety of methods, including the reaction of 2,2,5,5-tetrachloro-3,4-dihydro-2H-pyran with potassium tert-butoxide in dimethyl sulfoxide. This reaction produces this compound with a yield of approximately 45%. Alternatively, this compound can be synthesized through the reaction of 2,2,5,5-tetrachloro-4-methoxy-3,4-dihydro-2H-pyran with potassium tert-butoxide in dimethylformamide. This reaction produces this compound with a yield of approximately 60%.
Properties
| 133565-92-1 | |
Molecular Formula |
C4H2Cl2O2 |
Molecular Weight |
152.96 g/mol |
IUPAC Name |
5,5-dichlorofuran-2-one |
InChI |
InChI=1S/C4H2Cl2O2/c5-4(6)2-1-3(7)8-4/h1-2H |
InChI Key |
MVLFAEDKKUPGST-UHFFFAOYSA-N |
SMILES |
C1=CC(OC1=O)(Cl)Cl |
Canonical SMILES |
C1=CC(OC1=O)(Cl)Cl |
synonyms |
2(5H)-Furanone,5,5-dichloro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


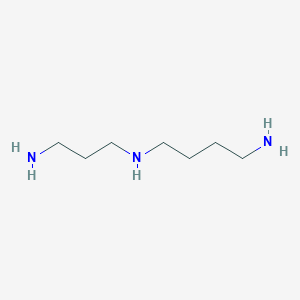
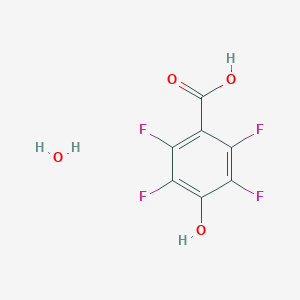
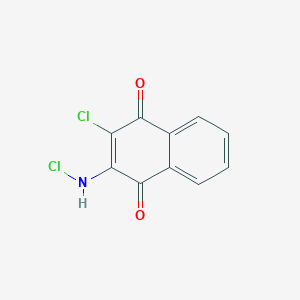
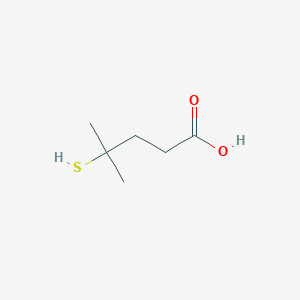
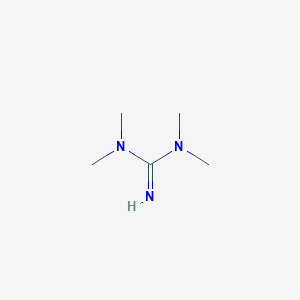
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)
